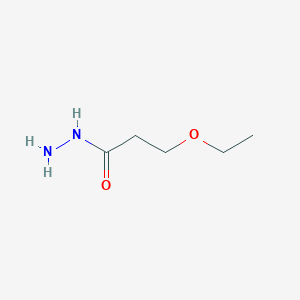

3-Ethoxypropanohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxypropanohydrazide (EHP) is a synthetic chemical compound that has been used in a variety of scientific research applications, such as drug delivery, bioremediation, and biocatalysis. It is a versatile compound that has been used to modify proteins, enzymes, and other biomolecules. EHP has been extensively studied and is known to be a powerful tool for many scientific applications.

Applications De Recherche Scientifique

Atmospheric Degradation and Environmental Implications

One study focused on the atmospheric degradation of 3-ethoxy-1-propanol, a compound structurally related to 3-Ethoxypropanohydrazide, investigating its reactions with Cl atoms and OH and NO3 radicals. The study used FTIR and GC-MS for detection, proposing a mechanism involving attack by the oxidant at the methylene group. The dominant loss process in the troposphere for such compounds is their daytime reaction with the OH radical, impacting on a local scale Aranda et al., 2021.

Biological Activities and Medicinal Applications

Several studies have synthesized and evaluated the biological properties of compounds structurally related to 3-Ethoxypropanohydrazide. For instance, the synthesis of 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one and its derivatives revealed anti-inflammatory, analgesic, and peripheral N-cholinolytic properties Gevorgyan et al., 2017.

Antioxidant Behavior and Molecular Docking Studies

A theoretical investigation into the antioxidant activity of Schiff bases and their tautomers highlighted the influence of tautomerization on antioxidant activity. This study provides insights into the mechanistic aspects and potential applications of such compounds as antioxidants Ardjani and Mekelleche, 2017.

Protective Effects Against Cardiac Remodeling

The protective effects of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide against cardiac remodeling in rats induced by isoproterenol were studied, showing potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction Emna et al., 2020.

Synthesis and Characterization of Novel Compounds

Research has been conducted on the synthesis and characterization of novel compounds, including studies on the interaction of 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole, leading to new azaheterocycles. This synthetic approach opens pathways for creating compounds with potential applications in various fields Goryaeva et al., 2015.

Propriétés

IUPAC Name |

3-ethoxypropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-4-3-5(8)7-6/h2-4,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNHXPQJISZDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586371 |

Source

|

| Record name | 3-Ethoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypropanohydrazide | |

CAS RN |

37952-36-6 |

Source

|

| Record name | 3-Ethoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)

![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)